9-(2-bromoethyl)-9H-fluorene

Übersicht

Beschreibung

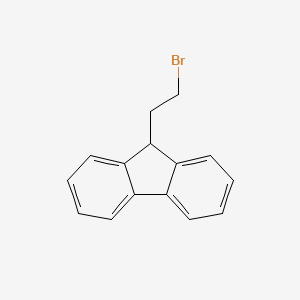

9-(2-Bromoethyl)-9H-fluorene is a compound that belongs to the fluorene family, characterized by a fluorene core structure with a bromoethyl substituent. The fluorene core is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentadiene ring. The presence of the bromoethyl group introduces reactivity that allows for further chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of fluorene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. An efficient and mild synthesis of 9H-fluorene derivatives has been developed through a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls, providing high yields and operational simplicity . Although not directly synthesizing 9-(2-bromoethyl)-9H-fluorene, this method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorene derivatives can exhibit restricted rotation around certain bonds due to steric hindrance. For instance, bromine-substituted 9-(2-methoxy-4,6-dimethylphenyl)fluorenes show a buttressing effect on the rotational barrier about the C9–Cph bond, influenced by the presence of bromo and methoxyl groups . This effect is relevant to understanding the conformational behavior of 9-(2-bromoethyl)-9H-fluorene, as the bromoethyl group may similarly affect the molecule's rotational dynamics.

Chemical Reactions Analysis

The reactivity of fluorene derivatives with nucleophiles has been studied, revealing that the rates of substitution reactions can vary significantly between different rotamers of the molecule. For example, reactions of 9-(2-bromomethyl-6-methylphenyl)fluorene rotamers with nucleophiles show that the sp form reacts much faster than the ap form due to steric effects in the transition states . This information suggests that the reactivity of 9-(2-bromoethyl)-9H-fluorene with nucleophiles would also be influenced by its conformational state.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be tailored by introducing various substituents. For instance, the synthesis and characterization of 9-(cycloheptatrienylidene)fluorene derivatives demonstrate that these compounds can act as acid-sensing fluorophores, indicating that the fluorene core structure can be functionalized to create materials with specific optical properties . The synthesis and optical properties of 2,7-dibromo-4-amino-9H-fluorene further illustrate the ability to fine-tune the electronic and optical characteristics of fluorene derivatives through chemical modification .

Wissenschaftliche Forschungsanwendungen

Conformational Studies and Chemical Interactions

- Fluorene derivatives, including compounds similar to 9-(2-bromoethyl)-9H-fluorene, are studied for their conformational equilibria, highlighting interactions such as N–H···π between groups and the fluorene ring. This understanding is essential in chemical and pharmaceutical applications where molecular shape and interaction play crucial roles (Nishida et al., 1988).

Polymer and Material Science

- Fluorene derivatives are utilized in the synthesis of polymers, like polyfluorenes, with specific properties such as minimized green emission, crucial for light-emitting devices. The unique properties of these compounds make them valuable in the development of advanced materials (Sung-Yong Cho et al., 2007).

Synthesis Methods and Chemical Reactions

- The synthesis of fluorene derivatives, including methods like Pd(0)-catalyzed cross-coupling reactions, demonstrates the chemical versatility and applications of these compounds in producing various derivatives for different scientific purposes (Shuai Xu et al., 2015).

Environmental and Biological Applications

- Some fluorene compounds are studied for their biodegradation properties, where specific bacteria can degrade these compounds. This research is significant for understanding the environmental impact and potential bioremediation applications of fluorene and its derivatives (M. Grifoll et al., 1992).

Electronics and Photovoltaic Applications

- Derivatives of 9-(2-bromoethyl)-9H-fluorene are used in the development of materials for solar cells and electronics, demonstrating their role in renewable energy technologies and advanced electronic applications (Qian Liu et al., 2014).

Pharmaceutical and Medicinal Chemistry

- Research on fluorene compounds includes exploring their potential anti-cancer properties, highlighting the broad scope of applications ranging from materials science to biomedical research (S. Ishak et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

9-(2-bromoethyl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHYBSCRWFDSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451414 | |

| Record name | 9-(2-bromoethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-bromoethyl)-9H-fluorene | |

CAS RN |

108012-21-1 | |

| Record name | 9-(2-bromoethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

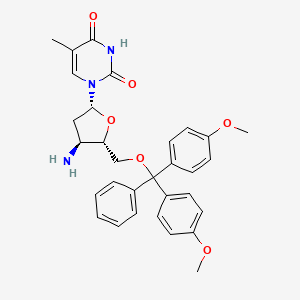

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)